![molecular formula C5H3N5O4 B060435 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid CAS No. 161155-32-4](/img/structure/B60435.png)
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid, also known as NDPC, is a heterocyclic organic compound that has shown promising results in various scientific research studies. NDPC has a unique structure that makes it a potential candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to fully elucidate the mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid.
Zukünftige Richtungen
There are several future directions for the study of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid. One area of research is the development of new drugs and therapies based on the structure of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid. Another area of research is the study of the mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid, which could lead to the development of new treatments for cancer and neurological disorders. Additionally, further studies are needed to explore the full range of biochemical and physiological effects of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid.
Synthesemethoden
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid can be synthesized through a one-pot, three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, ethyl acetoacetate, and nitroethane. The reaction is carried out in the presence of a base and a catalyst, and the product is obtained in good yield. The synthesis of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been optimized to obtain a pure product with high efficiency.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been studied extensively for its potential use in various scientific research applications. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
161155-32-4 |
|---|---|
Produktname |
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid |
Molekularformel |
C5H3N5O4 |
Molekulargewicht |
197.11 g/mol |
IUPAC-Name |
3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C5H3N5O4/c11-5(12)3-1-2(7-8-3)4(9-6-1)10(13)14/h(H,6,9)(H,7,8)(H,11,12) |
InChI-Schlüssel |
QQBSADNKEYRGJJ-UHFFFAOYSA-N |
Isomerische SMILES |
C12=C(NN=C1C(=NN2)[N+](=O)[O-])C(=O)O |
SMILES |
C12=C(NN=C1C(=NN2)C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C12=C(NN=C1C(=NN2)[N+](=O)[O-])C(=O)O |
Synonyme |
Pyrazolo[4,3-c]pyrazole-3-carboxylic acid, 1,4-dihydro-6-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




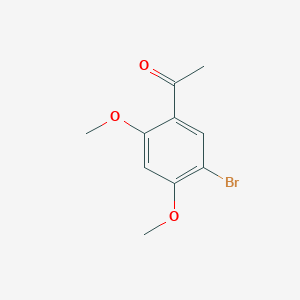

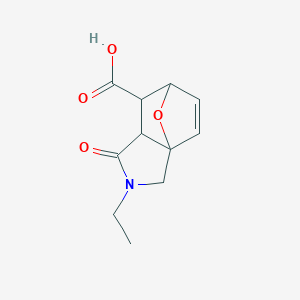

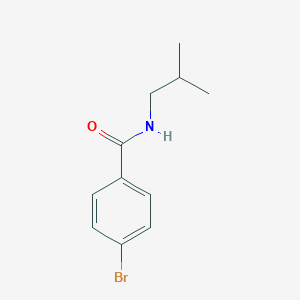
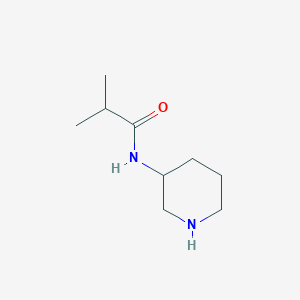

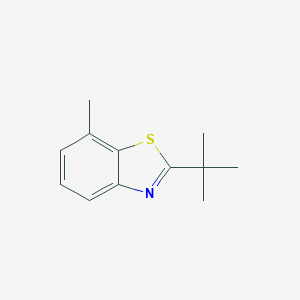
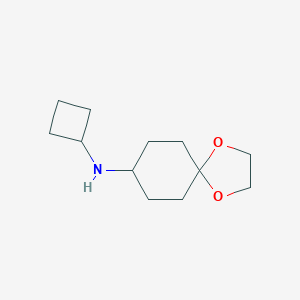


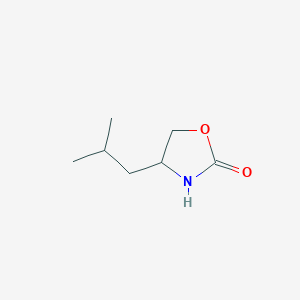
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)